molecular formula C16H17N3O2 B11714336 (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate

Cat. No.: B11714336
M. Wt: 283.32 g/mol
InChI Key: XHYJWQYODXHYBK-UHFFFAOYSA-N
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Description

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate is a Schiff base derivative characterized by a pyridine ring conjugated to an imine functional group and a 4-propylbenzoate ester moiety.

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

[(E)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate

InChI

InChI=1S/C16H17N3O2/c1-2-5-12-7-9-13(10-8-12)16(20)21-19-15(17)14-6-3-4-11-18-14/h3-4,6-11H,2,5H2,1H3,(H2,17,19)

InChI Key

XHYJWQYODXHYBK-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)C(=O)O/N=C(\C2=CC=CC=N2)/N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate typically involves the reaction of 4-propylbenzoic acid with (Z)-[amino(pyridin-2-yl)methylidene]amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for efficient production with consistent quality and reduced production costs. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the pure compound .

Chemical Reactions Analysis

Types of Reactions

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens, nucleophiles; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds .

Scientific Research Applications

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate has a wide range of scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core features with several benzoate-based Schiff bases synthesized in related studies. Below, we compare its structural and functional attributes with key analogs from the literature.

Structural Modifications and Substituent Effects

The following table summarizes critical differences in substituents and synthetic outcomes:

Compound Name Alkyl Chain (R) Configuration Yield (%) Key Analytical Methods Reference
(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate Propyl (C₃H₇) Z N/A N/A
6-{N-[3-({3-[(E)-[(5-{[3,4-bis(pentyloxy)phenyl]carbonyloxy}pyridin-2-yl)methylidene]amino]phenyl}methyl)phenyl]carboximidoyl}pyridin-3-yl 3,4-bis(pentyloxy)benzoate (3a) Pentyl (C₅H₁₁) E 85 ¹H-NMR, ¹³C-NMR
6-{N-[3-({3-[(E)-[(5-{[3,4-bis(heptyloxy)phenyl]carbonyloxy}pyridin-2-yl)methylidene]amino]phenyl}methyl)phenyl]carboximidoyl}pyridin-3-yl 3,4-bis(heptyloxy)benzoate (3b) Heptyl (C₇H₁₅) E 76 ¹H-NMR, ¹³C-NMR
6-{N-[4-({4-[(E)-[(5-{[3,4-bis(nonyloxy)phenyl]carbonyloxy}pyridin-2-yl)methylidene]amino]phenyl}methyl)phenyl]carboximidoyl}pyridin-3-yl 3,4-bis(nonyloxy)benzoate (1c) Nonyl (C₉H₁₉) E 52 ¹H-NMR, ¹³C-NMR, Elemental Analysis
6-{N-[4-({4-[(E)-[(5-{[3,4-bis(dodecyloxy)phenyl]carbonyloxy}pyridin-2-yl)methylidene]amino]phenyl}methyl)phenyl]carboximidoyl}pyridin-3-yl 3,4-bis(dodecyloxy)benzoate (1d) Dodecyl (C₁₂H₂₅) E 56 ¹H-NMR, ¹³C-NMR, Elemental Analysis
Key Observations:

Alkyl Chain Length: The propyl group in the target compound is shorter than the pentyl, heptyl, nonyl, or dodecyl chains in analogs. Longer alkyl chains enhance hydrophobicity and may improve thermal stability but reduce solubility in polar solvents . For example, compound 1d (dodecyl chains) exhibits a molecular formula of C₈₇H₁₂₄N₄O₈ and higher carbon content (77.23% C) compared to shorter-chain derivatives, aligning with increased van der Waals interactions .

Stereochemistry (Z vs. E) :

  • The Z-configuration in the target compound likely alters hydrogen-bonding patterns compared to E-isomers. E-configuration analogs form more linear imine bonds, favoring planar molecular arrangements and π-π stacking .

Synthetic Yields :

  • Yields for analogs range from 52% (1c ) to 85% (3a ), influenced by steric hindrance from bulky substituents. The target compound’s synthesis (if reported) may face challenges due to its Z-isomer specificity.

Physicochemical and Functional Properties

Solubility and Crystallinity:
  • Longer alkyl chains (e.g., dodecyl in 1d ) increase crystallinity and melting points, as observed in NMR spectra showing sharp peaks indicative of ordered structures .
  • The shorter propyl chain in the target compound may enhance solubility in organic solvents like ethanol or THF, though experimental validation is needed.
Hydrogen-Bonding Potential:
  • The Z-configuration’s steric constraints may limit hydrogen-bond donor-acceptor interactions compared to E-isomers. Etter’s graph-set analysis suggests that even minor stereochemical changes significantly alter supramolecular assemblies .

Biological Activity

(Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate is a chemical compound characterized by its unique structural properties, which include a pyridine and benzoate moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

 Z amino pyridin 2 yl methylidene amino 4 propylbenzoate\text{ Z amino pyridin 2 yl methylidene amino 4 propylbenzoate}

This structure allows for various interactions with biological systems, making it a candidate for pharmacological exploration.

The biological activity of (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's structural features facilitate the formation of hydrogen bonds and other interactions that can modulate biochemical pathways.

Antimicrobial Activity

Recent studies have indicated that (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Properties

In addition to antimicrobial effects, (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, including:

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The mechanism of action appears to involve the inhibition of cell proliferation and induction of programmed cell death.

Study on Antimicrobial Activity

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate. The study involved testing the compound against a panel of pathogens, revealing promising results that warrant further investigation into its use as an antibiotic agent .

Study on Anticancer Effects

Another research article focused on the anticancer properties of this compound. The study utilized various cancer cell lines to assess cytotoxicity and found that (Z)-[amino(pyridin-2-yl)methylidene]amino 4-propylbenzoate significantly inhibited tumor growth in vitro. The findings suggest potential applications in cancer therapy .

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